molecular formula C11H13NO4 B7628745 3-Methoxy-4-(propanoylamino)benzoic acid

3-Methoxy-4-(propanoylamino)benzoic acid

Cat. No. B7628745
M. Wt: 223.22 g/mol
InChI Key: ZFNVPSXASNVTQU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(propanoylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPB is a derivative of 4-aminobenzoic acid and has been synthesized using various methods, including the Friedel-Crafts acylation reaction. In

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-Methoxy-4-(propanoylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Methoxy-4-(propanoylamino)benzoic acid in lab experiments is its potential as an anti-inflammatory agent. It has been shown to be effective in reducing the levels of pro-inflammatory cytokines, which makes it a potential candidate for treating inflammatory diseases. However, one of the limitations of using 3-Methoxy-4-(propanoylamino)benzoic acid is its lack of specificity. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, but it also inhibits the production of other cytokines that are important for immune function.

Future Directions

There are several future directions for research on 3-Methoxy-4-(propanoylamino)benzoic acid. One area of research is to further investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of inflammatory diseases and conducting clinical trials in humans. Another area of research is to investigate its potential as an anticancer agent. This could involve studying its effects on cancer cell proliferation and apoptosis in vitro and in vivo. Finally, there is a need for more research on the mechanism of action of 3-Methoxy-4-(propanoylamino)benzoic acid, which could provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-Methoxy-4-(propanoylamino)benzoic acid involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of a Lewis acid catalyst. Another method for synthesizing 3-Methoxy-4-(propanoylamino)benzoic acid is through the Friedel-Crafts acylation reaction, which involves the reaction between 3-methoxy-4-hydroxybenzoic acid and propanoyl chloride in the presence of aluminum chloride.

Scientific Research Applications

3-Methoxy-4-(propanoylamino)benzoic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research is its potential as an anti-inflammatory agent. 3-Methoxy-4-(propanoylamino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-methoxy-4-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNVPSXASNVTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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